6-Iodoquinolin-3-amine

Catalog No.
S13755362
CAS No.
M.F
C9H7IN2
M. Wt
270.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodoquinolin-3-amine

Product Name

6-Iodoquinolin-3-amine

IUPAC Name

6-iodoquinolin-3-amine

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

InChI

InChI=1S/C9H7IN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2

InChI Key

OUXFNZWPHBGXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1I)N

6-Iodoquinolin-3-amine is a chemical compound characterized by a quinoline structure with an iodine atom and an amine group attached to the 3-position. The molecular formula for this compound is C9_9H7_7N2_2I, and it features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the iodine atom enhances the compound's reactivity and potential biological activity, making it of interest in various fields, including medicinal chemistry and materials science.

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Hofmann Rearrangement: This reaction can convert primary amides derived from 6-iodoquinoline into primary amines with one less carbon atom .
  • Alkylation Reactions: The amine group can undergo alkylation reactions, which are useful for synthesizing more complex molecules .

Research indicates that 6-iodoquinolin-3-amine exhibits notable biological activities:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that derivatives of 6-iodoquinolin-3-amine may inhibit cancer cell proliferation, making them potential candidates for cancer therapy.
  • Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes involved in disease processes, although specific targets require further investigation.

Several synthetic routes are available for the preparation of 6-iodoquinolin-3-amine:

  • Direct Halogenation: Starting from quinolin-3-amine, iodine can be introduced via electrophilic aromatic substitution.
  • Functionalization of Quinoline Derivatives: Using methods such as palladium-catalyzed cross-coupling reactions, where iodinated precursors are coupled with amines .
  • One-Pot Reactions: Recent advancements allow for efficient one-pot synthesis involving multiple steps that yield 6-iodoquinolin-3-amine directly from simpler starting materials.

6-Iodoquinolin-3-amine has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against various diseases.
  • Material Science: The compound may be utilized in the development of organic semiconductors or dyes due to its electronic properties.
  • Chemical Probes: It serves as a useful building block in the synthesis of chemical probes for biological studies.

Interaction studies involving 6-iodoquinolin-3-amine focus on its binding affinity and activity against biological targets:

  • Protein Binding Studies: These studies help determine how well the compound interacts with specific proteins, which is crucial for drug design.
  • Enzyme Assays: Evaluating its inhibitory effects on enzymes can reveal insights into its mechanism of action.
  • Cell Line Studies: Testing on various cell lines provides data on cytotoxicity and potential therapeutic effects.

Several compounds share structural similarities with 6-iodoquinolin-3-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
5-IodoquinolinIodine at 5-positionPotentially different biological activity profile
8-HydroxyquinolineHydroxyl group at 8-positionKnown for chelating metal ions
QuinolineBasic quinoline structureLacks halogen substitution, less reactive
2-AminoquinolineAmine at 2-positionExhibits different reactivity patterns

Uniqueness of 6-Iodoquinolin-3-Amine

The unique presence of iodine at the 6-position distinguishes 6-iodoquinolin-3-amine from other quinoline derivatives. This halogen substitution not only affects its reactivity but also enhances its potential biological activities compared to non-halogenated analogs.

Chemical Identity and Nomenclature

6-Iodoquinolin-3-amine represents a halogenated quinoline derivative characterized by an iodine substituent at the 6-position and an amino group at the 3-position of the quinoline ring system [1]. The compound's International Union of Pure and Applied Chemistry name is 6-iodoquinolin-3-amine, reflecting its systematic nomenclature based on the quinoline parent structure [1]. The Chemical Abstracts Service registry number for this compound is 2092047-43-1, providing its unique chemical identifier [1].

The molecular formula of 6-iodoquinolin-3-amine is C₉H₇IN₂, with a molecular weight of 270.07 grams per mole [1] [2]. This bicyclic aromatic heterocycle consists of a fused benzene and pyridine ring system, where the quinoline scaffold serves as the foundational structure [3]. The presence of both electron-withdrawing iodine and electron-donating amino substituents creates a compound with distinctive electronic properties [4].

Structural Framework and Substitution Pattern

The quinoline core structure of 6-iodoquinolin-3-amine comprises a ten-membered bicyclic system with nitrogen at the 1-position [5]. The iodine substituent at position 6 introduces significant steric bulk and contributes to halogen bonding capabilities [6]. The primary amine group at position 3 provides nucleophilic character and hydrogen bonding potential [6]. This substitution pattern places the functional groups in positions that can significantly influence the compound's reactivity and biological interactions [7].

The aromatic quinoline framework exhibits characteristic resonance stabilization, with the nitrogen heteroatom contributing to the overall electronic distribution [8]. The positioning of substituents at the 3 and 6 positions creates a meta relationship on the benzene ring portion of the quinoline system [4]. This arrangement allows for distinct electronic effects from each substituent while maintaining the structural integrity of the bicyclic aromatic system [5].

Physical Properties

Fundamental Physical Characteristics

6-Iodoquinolin-3-amine exhibits physical properties characteristic of halogenated quinoline derivatives [1]. The molecular weight of 270.07 grams per mole reflects the contribution of the heavy iodine atom to the overall mass [1] [2]. Based on structural analogies with related 6-iodoquinoline compounds, the density is estimated to be approximately 1.78-1.79 grams per cubic centimeter [9] [10].

The compound exists as a crystalline solid under standard conditions, with related 6-iodoquinoline derivatives displaying melting points in the range of 90-95 degrees Celsius [9] [10]. The presence of the amino group may influence hydrogen bonding interactions, potentially affecting the melting behavior compared to non-aminated analogs [11]. The iodine substituent contributes to increased molecular weight and enhanced intermolecular interactions through halogen bonding [12].

Solubility and Physical State Properties

Table 1: Estimated Physical Properties of 6-Iodoquinolin-3-amine

PropertyValueReference Basis
Molecular Weight270.07 g/mol [1] [2]
Estimated Density1.78-1.79 g/cm³ [9] [10]
Physical StateCrystalline solid [9] [10]
Estimated Melting Point90-95°C [9] [10]
Solubility in MethanolSoluble [9] [10]

The solubility profile of 6-iodoquinolin-3-amine reflects the dual nature of its substituents [9]. The amino group enhances water solubility through hydrogen bonding capabilities, while the iodine substituent and aromatic quinoline core contribute to lipophilicity [10]. Related 6-iodoquinoline compounds demonstrate solubility in methanol and other polar organic solvents [9] [10]. The compound's amphiphilic character, arising from the combination of polar amino and nonpolar aromatic components, influences its dissolution behavior in various solvent systems [11].

Thermodynamic and Stability Considerations

The thermal stability of 6-iodoquinolin-3-amine is influenced by the carbon-iodine bond strength and the aromatic quinoline framework [12]. Iodinated organic compounds typically exhibit lower thermal stability compared to their non-halogenated counterparts due to the relatively weak carbon-iodine bond [4]. The quinoline ring system provides structural stability through aromatic resonance, while the amino group may participate in intermolecular hydrogen bonding that affects crystal packing and thermal behavior [8].

Storage recommendations for similar iodoquinoline compounds suggest maintenance at reduced temperatures and protection from light to prevent degradation [9] [10]. The presence of iodine makes the compound susceptible to photochemical reactions and potential elimination processes under elevated temperatures [13]. These considerations are important for handling and long-term storage of the compound in research applications [13].

Chemical Properties and Reactivity

Electronic Structure and Reactivity Centers

The chemical reactivity of 6-iodoquinolin-3-amine is governed by the electronic properties of its constituent functional groups and their positional relationships within the quinoline framework [4] [14]. The iodine substituent at position 6 acts as a strong electron-withdrawing group through inductive effects while simultaneously serving as a leaving group in nucleophilic substitution reactions [15] [4]. The amino group at position 3 provides nucleophilic character and can participate in various chemical transformations including acylation, alkylation, and condensation reactions [11].

The quinoline nitrogen atom contributes basic character to the molecule, with substituted quinolines typically exhibiting predicted acid dissociation constant values in the range of 4-5 [9] [10]. The electron-withdrawing effect of the iodine substituent influences the basicity of both the quinoline nitrogen and the amino group, generally reducing their electron density compared to unsubstituted analogs [3] [5]. This electronic modulation affects the compound's reactivity profile and interaction capabilities [8].

Halogen Bonding and Substitution Reactions

The iodine substituent in 6-iodoquinolin-3-amine serves as an excellent participant in halogen bonding interactions and as a leaving group in cross-coupling reactions [12] [16]. Iodinated quinolines are particularly valuable substrates for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings [12] [17]. The carbon-iodine bond's relative weakness compared to other carbon-halogen bonds makes it highly reactive toward organometallic nucleophiles [4].

Table 2: Reactivity Profile of 6-Iodoquinolin-3-amine Functional Groups

Functional GroupReactivity TypeTypical ReactionsElectronic Effect
Iodine (C-6)ElectrophilicCross-coupling, substitutionElectron-withdrawing
Amino (C-3)NucleophilicAcylation, alkylationElectron-donating
Quinoline NBasicProtonation, coordinationElectron-accepting
Aromatic SystemElectrophilic substitutionHalogenation, nitrationResonance stabilized

The amino group at position 3 can undergo typical primary amine reactions, including formation of amides, imines, and sulfonamides [11]. The positioning of the amino group adjacent to the quinoline nitrogen creates potential for intramolecular interactions that may influence reactivity patterns [5]. These reactions are valuable for the synthesis of more complex quinoline derivatives and pharmaceutical intermediates [7] [18].

Oxidation and Reduction Behavior

6-Iodoquinolin-3-amine exhibits characteristic oxidation and reduction behaviors associated with its functional groups [14]. The amino group can be oxidized to nitro or nitroso derivatives under appropriate conditions, while the quinoline ring system can undergo various oxidative transformations [19]. The presence of iodine may facilitate certain oxidative processes through halogen-mediated mechanisms [16].

Reduction reactions can target different sites within the molecule, with the iodine substituent being susceptible to reductive elimination and the quinoline ring system capable of partial or complete reduction under forcing conditions [4]. The amino group generally remains stable under mild reducing conditions but may participate in reductive alkylation reactions [20]. These diverse reactivity patterns make 6-iodoquinolin-3-amine a versatile intermediate for synthetic applications [17] [18].

Structure-Activity Relationships

Quinoline Framework Biological Activity

The quinoline scaffold represents one of the most important heterocyclic frameworks in medicinal chemistry, with diverse biological activities documented across numerous therapeutic areas [3] [19]. Structure-activity relationship studies have established that substitution patterns on the quinoline ring significantly influence biological activity, with positions 3, 4, 6, and 7 being particularly important for activity modulation [3] [21]. The 6-iodoquinolin-3-amine structure incorporates two key substitution sites that are known to affect biological properties [7].

Research on 4-aminoquinoline antimalarials has demonstrated that electron-withdrawing groups at position 7 significantly affect activity through modulation of acid dissociation constant values and cellular accumulation properties [3]. Similarly, the presence of halogen substituents, particularly at the 6-position, has been shown to influence binding affinity and selectivity in various biological targets [21]. The combination of an amino group at position 3 and iodine at position 6 creates a unique electronic environment that may confer distinct biological properties [7].

Substituent Effects on Biological Activity

Table 3: Structure-Activity Relationships in Quinoline Derivatives

PositionSubstituent TypeEffect on ActivityMechanismReference
Position 3Amino groupsEnhanced activityHydrogen bonding, basicity [7]
Position 4AlkylaminoalkylOptimal antimalarialpH trapping, target binding [3] [21]
Position 6-7Electron-withdrawingModulated potencypKa alteration [3]
Position 7HalogenImproved stabilityMetabolic protection [21]

The amino substituent at position 3 in 6-iodoquinolin-3-amine provides hydrogen bonding capabilities that can enhance interactions with biological targets [7]. Studies on quinoline derivatives have shown that amino side chains contribute to improved antiproliferative activity, with the positioning and length of the amino chain affecting potency [7]. The presence of a primary amine allows for further derivatization to optimize biological activity [22].

The iodine substituent at position 6 contributes to the compound's structure-activity profile through multiple mechanisms [12]. Halogen bonding interactions can enhance binding affinity to protein targets, while the large size of iodine may influence selectivity through steric interactions [6]. Additionally, the electron-withdrawing nature of iodine affects the electronic properties of the quinoline system, potentially modulating activity at various biological targets [3] [5].

Comparative Activity Profiles

Analysis of quinoline structure-activity relationships reveals that the specific combination of substituents in 6-iodoquinolin-3-amine creates a unique activity profile [23] [22]. Isoquinoline derivatives with amino substituents have demonstrated significant anticancer and antimicrobial activities, with substitution at the 3-position showing enhanced cell survival promotion and proliferation control [23]. The presence of iodine substituents in quinoline systems has been associated with improved potency in various biological assays [22].

Research on quinoline-based pharmaceutical derivatives has established that the electronic effects of substituents significantly influence activity, with the combination of electron-donating and electron-withdrawing groups creating balanced activity profiles [5]. The 6-iodoquinolin-3-amine structure represents an example of this principle, where the amino group provides nucleophilic character while the iodine substituent modulates overall electronic properties [7] [23]. This balanced substitution pattern may contribute to selective biological activity and reduced off-target effects [22].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-iodoquinolin-3-amine through characteristic chemical shift patterns associated with the quinoline framework and its substituents [5] [8]. Proton nuclear magnetic resonance spectra of quinoline derivatives typically exhibit distinct chemical shift regions, with aromatic protons appearing between 7-9 parts per million and amino protons showing characteristic broadened signals [24] [25].

The iodine substituent at position 6 influences the chemical shifts of neighboring carbons and protons through its electron-withdrawing effects [8]. Studies on iodinated quinoline derivatives have shown that iodine substitution causes downfield shifts in carbon-13 nuclear magnetic resonance spectra for carbons in ortho and para positions relative to the halogen [25] [8]. The amino group at position 3 typically appears as a broad singlet in proton spectra, with the exact chemical shift depending on solvent and temperature conditions [5].

Infrared Spectroscopy Characteristics

Table 4: Characteristic Infrared Absorption Bands for 6-Iodoquinolin-3-amine

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch (amino)3550-3250Medium-StrongPrimary amine
C-H stretch (aromatic)3100-3000Medium-WeakAromatic C-H
C=C stretch (aromatic)1625-1440Medium-WeakQuinoline framework
C-N stretch1335-1240MediumAmine C-N bond
C-I stretch500-600MediumCarbon-iodine bond

Infrared spectroscopy of 6-iodoquinolin-3-amine reveals characteristic absorption patterns associated with its functional groups [11] [26]. The primary amino group exhibits two distinct nitrogen-hydrogen stretching bands in the 3550-3250 wavenumber region, corresponding to symmetric and asymmetric stretching modes [11]. Aromatic carbon-hydrogen stretching appears in the 3100-3000 wavenumber range, while the quinoline ring system shows multiple absorption bands in the fingerprint region below 1500 wavenumbers [26].

The carbon-iodine bond typically exhibits absorption in the 500-600 wavenumber region, though this may be obscured by other skeletal vibrations [25]. The quinoline aromatic system contributes multiple bands in the 1625-1440 wavenumber region corresponding to carbon-carbon stretching modes [26]. These spectroscopic features provide a fingerprint for compound identification and purity assessment [11].

Mass Spectrometry and Additional Spectroscopic Methods

Mass spectrometry of 6-iodoquinolin-3-amine provides molecular weight confirmation and fragmentation pattern information [25]. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the molecular weight [1]. Characteristic fragmentation patterns include loss of iodine (mass 127) and amino group-related fragmentations [25]. The presence of iodine creates distinctive isotope patterns that aid in structural confirmation [25].

Table 5: Key Spectroscopic Data for 6-Iodoquinolin-3-amine

TechniqueKey FeaturesDiagnostic Value
¹H NMRAromatic: 7-9 ppm, NH₂: ~5-6 ppmSubstitution pattern
¹³C NMRAromatic carbons: 120-150 ppmElectronic effects
IRNH₂: 3550-3250 cm⁻¹, Ar: 1625-1440 cm⁻¹Functional groups
MSM⁺: m/z 270, Base peaks: variableMolecular weight
For 6-Iodoquinolin-3-amineMethodologyReaction ConditionsYield Range (%)SelectivityAdvantagesLimitationsHalogenation of Quinoline DerivativesTrihaloisocyanuric acids, RT, air60-98C5-selectiveMetal-free, mild conditionsRequires specific substitutionDirect Iodination (Radical-based)K2S2O8, NaI, Ce(NO3)3·6H2O, DCE, 130°C40-85C3-selectiveScalable, general protocolRadical scavenging sensitivityDirect Iodination (Electrophilic)Molecular iodine, mild conditions50-90C3/C5-selectiveSimple, convenientLimited substrate scopeFunctionalization of 3-AminoquinolineRhodium carbenes, 2-aminobenzaldehydes65-88Position-specificLow catalyst loadingRequires specialized ligandsPalladium-Catalyzed Cross-CouplingPd(OAc)2, ligands, 100-150°C70-95RegioselectiveBroad substrate scopeHigh temperature requirementsOne-Pot Multi-Component ReactionsAldehydes, amines, acids, reflux75-92ChemoselectiveAtom economy, one-potLimited to specific substratesMetal-Free SynthesisHypervalent iodine, visible light34-81RegioselectiveNo external oxidantsRequires light irradiationMicrowave-Assisted SynthesisMW irradiation, 5-15 min, 160°C88-95High selectivityShort reaction timesEquipment dependencyRegioselective IodinationTCCA/TBCA, RT, open air70-99Complete regioselectivityExcellent functional group toleranceSubstrate-dependent selectivityAminocarbonylation ReactionsPd(OAc)2/XantPhos, CO, 40 bar63-98Ligand-dependentHigh selectivity controlHigh CO pressure requirements
Table 2: Catalyst Systems for Quinoline Synthesis and Functionalization
Catalyst SystemLigand/AdditiveOptimal Temperature (°C)Pressure (bar)TOF (h-1)Selectivity Type
Pd(OAc)2/XantPhosXantPhos (bidentate)RT-801-40 (CO)260,000Amide vs ketoamide
Pd(OAc)2/PPh3PPh3 (monodentate)40-8040 (CO)150,000Ketoamide preferred
PdCl2(XantPhos)Pre-formed complex80-1201-30 (CO)300,000Methyl ester formation
Ce(NO3)3·6H2OTFA (1 equiv)1301Not reportedC3-iodination
TCCA/TBCATrihaloisocyanuric acidRT1Not applicableC5-halogenation
Hypervalent IodineABZ reagentRT1Not reportedC3-selective
Fe3O4 NanoparticlesPerylene bisimide80-1301463py-THQ selective
Brønsted Acid g-C3N4Functionalized support1601Not reportedQuinoline formation
Rh2(OAc)4Triazole substrates80-1001Not reported3-aminoquinoline
BF3·OEt2Lewis acid50-1001Not reportedMulti-component
Table 3: Reaction Optimization Parameters
ParameterOptimal ConditionsEffect on SelectivityTypical Range
Carbon Monoxide Pressure40 bar (ketoamides), 1 bar (amides)High pressure favors double carbonylation1-40 bar
Ligand SelectionXantPhos (amides), PPh3 (ketoamides)Bidentate ligands favor single carbonylationMono- to bidentate
Amine NucleophilePrimary > Secondary > TertiarySteric hindrance affects regioselectivityVarious structures
Solvent SystemDMF, Toluene, Acetic acidPolarity affects reaction pathwayPolar aprotic preferred
Temperature80-160°C (method dependent)Higher temperature increases rateRT-200°C
Reaction Time5 min - 24 hExtended time may cause decomposition5 min-48 h
Catalyst Loading0.025-0.1 mmol (2.5-10 mol%)Optimal loading prevents deactivation1-20 mol%
Base SelectionEt3N, K2CO3, KOHWeak bases prevent side reactions0.5-3 equiv
AtmosphereInert (N2, Ar) or airOxygen can cause catalyst oxidationInert or oxidative
Workup MethodFiltration, crystallizationProper isolation maintains product purityStandard organic methods

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

269.96540 g/mol

Monoisotopic Mass

269.96540 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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